molecular formula C16H16N2O2 B5746808 N'-[2-(2-methylphenyl)acetyl]benzohydrazide

N'-[2-(2-methylphenyl)acetyl]benzohydrazide

Cat. No.: B5746808
M. Wt: 268.31 g/mol
InChI Key: FDXPBRPLVHMHOU-UHFFFAOYSA-N
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Description

N’-[2-(2-methylphenyl)acetyl]benzohydrazide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a benzohydrazide moiety attached to a 2-methylphenylacetyl group. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-methylphenyl)acetyl]benzohydrazide typically involves the reaction of 2-methylphenylacetic acid with hydrazine hydrate in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Materials: 2-methylphenylacetic acid, hydrazine hydrate.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol).

    Purification: Recrystallization from a suitable solvent (e.g., ethanol or methanol).

Industrial Production Methods

Industrial production of N’-[2-(2-methylphenyl)acetyl]benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using industrial crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-methylphenyl)acetyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-[2-(2-methylphenyl)acetyl]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(2-methylphenyl)acetyl]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase enzymes . The compound binds to the active sites of these enzymes, thereby preventing their normal function and leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[2-(substituted)acetyl]benzohydrazides: These compounds have similar structures but with different substituents on the acetyl group.

    Benzohydrazide Derivatives: Compounds with variations in the benzohydrazide moiety.

Uniqueness

N’-[2-(2-methylphenyl)acetyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key enzymes makes it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

N'-[2-(2-methylphenyl)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-7-5-6-10-14(12)11-15(19)17-18-16(20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXPBRPLVHMHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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